molecular formula C22H26ClNO2 B600551 Lobelanine hydrochloride CAS No. 6168-88-3

Lobelanine hydrochloride

Cat. No.: B600551
CAS No.: 6168-88-3
M. Wt: 371.9 g/mol
InChI Key: TVXBKVYKFXLEAI-UHFFFAOYSA-N
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Description

Lobelanine hydrochloride is a chemical compound derived from the alkaloid lobeline, which is found in various species of the Lobelia plant Lobeline has been used historically for its medicinal properties, particularly in treating respiratory conditions and as a smoking cessation aid

Preparation Methods

Synthetic Routes and Reaction Conditions

Lobelanine can be synthesized through a step-economical process involving a ring-closing double aza-Michael reaction. This method has been optimized to produce configurationally stable analogues . The synthesis involves the reaction of 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride in acetone and citrate buffer . The hydrochloride salt of lobelanine is prepared to facilitate its precipitation from the reaction mixture due to its ionic character .

Industrial Production Methods

While specific industrial production methods for lobelanine hydrochloride are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lobelanine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Lobelanine can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: Lobelanine can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted lobelanine compounds.

Scientific Research Applications

Lobelanine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Lobelanine hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

6168-88-3

Molecular Formula

C22H26ClNO2

Molecular Weight

371.9 g/mol

IUPAC Name

2-(1-methyl-6-phenacylpiperidin-2-yl)-1-phenylethanone;hydrochloride

InChI

InChI=1S/C22H25NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3;1H

InChI Key

TVXBKVYKFXLEAI-UHFFFAOYSA-N

SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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